3,5-Dibromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid
Description
3,5-Dibromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid is a halogenated benzoic acid derivative with a complex molecular architecture. Its structure includes bromine substituents at the 3- and 5-positions of the benzoic acid core, a 4-fluorobenzoyl carbamothioylamino group at the 2-position, and a carboxylic acid functional group.
Properties
CAS No. |
586393-52-4 |
|---|---|
Molecular Formula |
C15H9Br2FN2O3S |
Molecular Weight |
476.1 g/mol |
IUPAC Name |
3,5-dibromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H9Br2FN2O3S/c16-8-5-10(14(22)23)12(11(17)6-8)19-15(24)20-13(21)7-1-3-9(18)4-2-7/h1-6H,(H,22,23)(H2,19,20,21,24) |
InChI Key |
ZVWKSIARZHQXHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(=S)NC2=C(C=C(C=C2Br)Br)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-{[(4-Fluorobenzoyl)Carbamothioyl]Amino}Benzoic Acid typically involves multiple steps, starting with the bromination of benzoic acid derivativesCommon reagents used in these reactions include bromine, fluorobenzoyl chloride, and thiourea .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functional group modifications under controlled conditions. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2-{[(4-Fluorobenzoyl)Carbamothioyl]Amino}Benzoic Acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Condensation Reactions: The presence of amine and carboxylic acid groups allows for condensation reactions to form amides and esters.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Such as sodium hydroxide and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidation states of the compound .
Scientific Research Applications
3,5-Dibromo-2-{[(4-Fluorobenzoyl)Carbamothioyl]Amino}Benzoic Acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-{[(4-Fluorobenzoyl)Carbamothioyl]Amino}Benzoic Acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The presence of bromine and fluorine atoms enhances its reactivity and specificity towards these targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Due to the absence of direct data on 3,5-Dibromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid in the provided evidence, comparisons must be inferred from structurally related compounds. Below is an analysis of analogous molecules:
Benzoic Acid Derivatives
- Benzoic acid (C₆H₅COOH) : The simplest aromatic carboxylic acid. Unlike the target compound, it lacks halogenation and complex side chains, resulting in lower molecular weight (122.12 g/mol) and higher solubility in polar solvents. It is widely used as a food preservative and synthetic precursor .
- o-Hydroxybenzoic acid (salicylic acid) : Features a hydroxyl group at the 2-position. The hydroxyl group enhances hydrogen-bonding capacity, influencing its pharmacological activity (e.g., anti-inflammatory properties). The target compound’s fluorobenzoyl and bromine substituents likely confer greater steric hindrance and lipophilicity .
Halogenated Aromatic Compounds
- 3,5-Dibromobenzoic acid: Shares bromine substituents at the 3- and 5-positions with the target compound but lacks the carbamothioylamino-fluorobenzoyl side chain. Bromination increases molecular weight (279.91 g/mol) and may enhance halogen bonding interactions in crystal engineering .
- Caffeic acid (3,4-dihydroxybenzeneacrylic acid) : A dihydroxy-substituted benzeneacrylic acid with antioxidant properties. While structurally distinct, its carboxylic acid and aromatic hydroxyl groups highlight how functionalization impacts biological activity. The target compound’s bromine and fluorine substituents likely reduce solubility but improve metabolic stability .
Hypothetical Data Table Based on Structural Analogues
Biological Activity
3,5-Dibromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by multiple functional groups including bromine, fluorine, and a carbamothioylamino moiety, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C15H9Br2FN2O3S
- Molecular Weight : 476.1 g/mol
- CAS Number : 586393-52-4
- IUPAC Name : 3,5-dibromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid
The compound features a benzoic acid backbone with bromine substituents at the 3 and 5 positions and a fluorobenzoyl group along with a carbamothioylamino group at the 2 position. This structural complexity enhances its potential biological activity compared to simpler analogs.
The biological activity of 3,5-Dibromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid is primarily attributed to its ability to interact with specific enzymes and receptors within biological pathways. The presence of halogens (bromine and fluorine) is known to influence the reactivity and binding affinity of the compound to target sites, potentially modulating enzyme activities or receptor functions.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.
- Antimicrobial Activity : Initial studies suggest potential antimicrobial properties, which may be linked to its structural features that disrupt microbial cell functions.
Anticancer Potential
The compound's interaction with cancer cell lines is an area of ongoing research. Similar compounds have shown promise in inhibiting tumor growth through various mechanisms:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | TBD | Apoptosis induction |
| HeLa (Cervical) | TBD | Cell cycle arrest |
| A549 (Lung) | TBD | Inhibition of proliferation |
Comparative Analysis with Similar Compounds
To understand the uniqueness of 3,5-Dibromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid in terms of biological activity, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3,5-Dibromobenzoic Acid | Two bromine substituents | Simpler structure; lacks fluorine and carbamothioyl group |
| 4-Fluorobenzoic Acid | Fluorine substituent | Lacks bromine; simpler structure |
| 3-Bromo-4-fluorobenzoic Acid | One bromine and one fluorine substituent | Less complex; fewer functional groups |
| 3,5-Dinitrobenzoic Acid | Two nitro groups instead of bromine | Different reactivity profile due to nitro groups |
The combination of halogenated substituents and the carbamothioylamino moiety in 3,5-Dibromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid enhances its potential biological activity compared to these simpler analogs.
Case Studies
Recent studies have focused on synthesizing and evaluating the biological activities of this compound. For instance, a study exploring its efficacy against resistant bacterial strains highlighted its potential as a lead compound for developing new antimicrobial agents.
Study Example:
A recent study evaluated the antibacterial properties of several derivatives of dibromobenzoic acids against multi-drug resistant Staphylococcus aureus. The results indicated that modifications at the benzoic acid core significantly influenced antibacterial potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
